4-(1,1,2,2-Tetrafluoroethoxy)toluene CAS number
4-(1,1,2,2-Tetrafluoroethoxy)toluene CAS number
An In-Depth Technical Guide to 4-(1,1,2,2-Tetrafluoroethoxy)toluene
Introduction
4-(1,1,2,2-Tetrafluoroethoxy)toluene, identified by the CAS Number 1737-11-7 , is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science.[1][2][3] The incorporation of the 1,1,2,2-tetrafluoroethoxy moiety (-OCF₂CF₂H) into molecular scaffolds is a key strategy for modulating physicochemical and pharmacological properties. This functional group can enhance metabolic stability, lipophilicity, and binding affinity, making it a valuable building block for the design of novel pharmaceuticals and agrochemicals.[4] This guide provides a comprehensive overview of its properties, a validated synthesis protocol, characterization techniques, and its applications, particularly within the context of drug development.
Physicochemical and Spectroscopic Data
The inherent properties of 4-(1,1,2,2-Tetrafluoroethoxy)toluene are critical for its application in synthesis and material design. The strong carbon-fluorine bonds contribute to its thermal and chemical stability.
| Property | Value | Source |
| CAS Number | 1737-11-7 | [1][2][3] |
| Molecular Formula | C₉H₈F₄O | [2][3][5] |
| Molecular Weight | 208.15 g/mol | [2][3] |
| Boiling Point | 67-69 °C at 14 mmHg | [1][3] |
| Density | 1.25 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.422 | [1] |
| Flash Point | 61.5 °C | [1] |
Synthesis and Mechanistic Insights
The synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)toluene is typically achieved via a nucleophilic addition of a phenoxide to tetrafluoroethylene (TFE). This process, a variation of the Williamson ether synthesis, is a robust and scalable method for forming the aryl-tetrafluoroethyl ether linkage.
Core Reaction: The reaction involves the deprotonation of p-cresol (4-methylphenol) to form the corresponding phenoxide anion. This highly nucleophilic species then attacks the electron-deficient double bond of tetrafluoroethylene. The resulting intermediate is subsequently protonated, often by the solvent or during aqueous workup, to yield the final product.
Causality of Experimental Choices:
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Base Selection: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to quantitatively deprotonate the phenolic hydroxyl group of p-cresol, which has a pKa of approximately 10. The resulting phenoxide is a potent nucleophile necessary for the subsequent reaction.
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Solvent System: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is ideal. These solvents effectively solvate the cation (Na⁺ or K⁺) without interfering with the nucleophilicity of the phenoxide anion, thereby accelerating the reaction rate.
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Reactant: Tetrafluoroethylene (TFE) is a gaseous reagent and must be handled with appropriate safety measures in a well-ventilated fume hood and a closed system.[6] Its high reactivity is driven by the electron-withdrawing fluorine atoms.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps from starting materials to the purified final product.
Caption: A workflow diagram for the synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)toluene.
Applications in Drug Development
The introduction of fluorinated motifs is a cornerstone of modern medicinal chemistry.[7] The tetrafluoroethoxy group, in particular, offers several advantages:
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Metabolic Stability: The high strength of the C-F bond makes the tetrafluoroethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate, leading to improved pharmacokinetic profiles.
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Lipophilicity Modulation: Fluorine is highly electronegative yet the tetrafluoroethoxy group can increase the overall lipophilicity of a molecule. This property is crucial for enhancing membrane permeability and oral bioavailability.
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Conformational Control: The bulky and electronically distinct nature of the group can influence the conformation of a molecule, potentially locking it into a bioactive shape that enhances binding to its biological target.
Experimental Protocols
Protocol 1: Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)toluene
This protocol is a representative procedure and should be performed by trained chemists with appropriate safety precautions.
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Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet, and a condenser, add p-cresol (10.8 g, 0.1 mol) and anhydrous N,N-dimethylformamide (DMF) (100 mL).
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Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (4.4 g, 60% dispersion in mineral oil, 0.11 mol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases, indicating the formation of the sodium phenoxide.
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Addition of TFE: Cool the reaction mixture to 0 °C. Bubble tetrafluoroethylene (TFE) gas through the solution at a controlled rate for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, slowly add 50 mL of cold water to quench any unreacted sodium hydride.
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Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 75 mL).
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Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the crude product by vacuum distillation (refer to boiling point data) to yield 4-(1,1,2,2-Tetrafluoroethoxy)toluene as a colorless liquid.
Protocol 2: Structural Characterization
A self-validating system requires rigorous confirmation of the product's identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will confirm the presence of the aromatic protons on the toluene ring, the methyl group protons, and the terminal proton of the tetrafluoroethoxy group (-CF₂H), each with characteristic chemical shifts and coupling patterns.
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¹⁹F NMR: Is essential for confirming the fluorine environment. Two distinct signals corresponding to the -OCF₂- and -CF₂H fluorine atoms are expected, with characteristic fluorine-fluorine and fluorine-hydrogen coupling.
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¹³C NMR: Will show the expected number of carbon signals for the aromatic ring, the methyl group, and the two carbons of the tetrafluoroethoxy chain.
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Mass Spectrometry (MS): Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) will confirm the molecular weight (208.15 g/mol ) and provide a fragmentation pattern consistent with the structure.
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Infrared (IR) Spectroscopy: Will show characteristic C-F stretching vibrations in the 1100-1300 cm⁻¹ region, aromatic C-H stretches, and C-O ether stretches.
Safety and Handling
4-(1,1,2,2-Tetrafluoroethoxy)toluene is a chemical that requires careful handling in a laboratory setting.
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Hazard Classification: The compound is classified with the GHS07 pictogram, indicating it can be harmful.[1]
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Hazard Statements:
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Precautionary Statements:
Always consult the full Safety Data Sheet (SDS) before use. Handle the compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Chemical Structure Visualization
Sources
- 1. 4-(1,1,2,2-Tetrafluoroethoxy)toluene | 1737-11-7 [chemicalbook.com]
- 2. 1737-11-7 | 4-(1,1,2,2-Tetrafluoroethoxy)toluene - Alachem Co., Ltd. [alachem.co.jp]
- 3. 4-(1,1,2,2-TETRAFLUOROETHOXY)TOLUENE | 1737-11-7 | INDOFINE Chemical Company [indofinechemical.com]
- 4. researchgate.net [researchgate.net]
- 5. labsolu.ca [labsolu.ca]
- 6. airgas.com [airgas.com]
- 7. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
